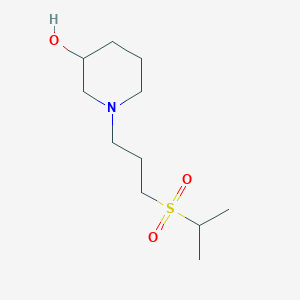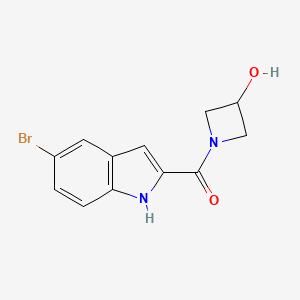![molecular formula C16H16F3N3O2 B6641023 (4-Hydroxypiperidin-1-yl)-[3-[3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanone](/img/structure/B6641023.png)
(4-Hydroxypiperidin-1-yl)-[3-[3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Hydroxypiperidin-1-yl)-[3-[3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound is also known as TAK-659 and is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is an essential component of the B-cell receptor signaling pathway, and its inhibition has shown promising results in the treatment of various diseases.
Wirkmechanismus
(4-Hydroxypiperidin-1-yl)-[3-[3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanone selectively inhibits BTK, which is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling. BTK inhibition leads to the suppression of downstream signaling pathways, resulting in the inhibition of B-cell proliferation, survival, and differentiation. This mechanism of action has shown efficacy in the treatment of various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4-Hydroxypiperidin-1-yl)-[3-[3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanone have been extensively studied in preclinical models. The compound has shown potent inhibition of BTK, leading to the suppression of downstream signaling pathways. This inhibition has resulted in the inhibition of B-cell proliferation, survival, and differentiation. The compound has also shown anti-inflammatory effects in preclinical models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (4-Hydroxypiperidin-1-yl)-[3-[3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanone in lab experiments include its potent inhibition of BTK, which has shown efficacy in the treatment of various diseases. The compound has also been extensively studied in preclinical models, providing valuable data for further research. The limitations of using this compound include its complex synthesis process and the need for further research to determine its efficacy in clinical trials.
Zukünftige Richtungen
There are several future directions for research on (4-Hydroxypiperidin-1-yl)-[3-[3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanone. These include:
1. Clinical trials to determine the efficacy of the compound in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.
2. Further optimization of the synthesis process to improve yields and purity of the final product.
3. Investigation of the potential use of the compound in combination with other drugs to enhance its efficacy.
4. Exploration of the compound's potential use in other diseases that involve B-cell receptor signaling.
Conclusion:
(4-Hydroxypiperidin-1-yl)-[3-[3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanone is a chemical compound that has shown promising results in scientific research. The compound selectively inhibits BTK, leading to the suppression of downstream signaling pathways and the inhibition of B-cell proliferation, survival, and differentiation. The compound has potential applications in the treatment of various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders. Further research is needed to determine its efficacy in clinical trials and to explore its potential use in other diseases.
Synthesemethoden
The synthesis of (4-Hydroxypiperidin-1-yl)-[3-[3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanone involves several steps, including the preparation of intermediates and the final coupling reaction. The synthesis process has been optimized to achieve high yields and purity of the final product. The detailed synthesis method is beyond the scope of this paper, but it can be found in the literature.
Wissenschaftliche Forschungsanwendungen
The main application of (4-Hydroxypiperidin-1-yl)-[3-[3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanone is in drug development. BTK inhibitors have shown promising results in the treatment of various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders. TAK-659 has demonstrated potent inhibition of BTK and has shown efficacy in preclinical studies.
Eigenschaften
IUPAC Name |
(4-hydroxypiperidin-1-yl)-[3-[3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O2/c17-16(18,19)14-6-9-22(20-14)12-3-1-2-11(10-12)15(24)21-7-4-13(23)5-8-21/h1-3,6,9-10,13,23H,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBBKQOSLPNSSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2=CC(=CC=C2)N3C=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Hydroxypiperidin-1-yl)-[3-[3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,3-dihydro-1H-inden-5-yl)-3-[4-(hydroxymethyl)cyclohexyl]urea](/img/structure/B6640940.png)
![[5-(4-Chlorophenyl)pyridin-3-yl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B6640945.png)

![1-(5-Ethyl-1,3-thiazol-2-yl)-3-[4-(hydroxymethyl)cyclohexyl]urea](/img/structure/B6640965.png)

![1-(2-Methylphenoxy)-3-[3-(2-methylpropoxy)pyrrolidin-1-yl]propan-2-ol](/img/structure/B6640982.png)
![1-(2-Hydroxyethyl)-3-[2-(3-methylpyrazol-1-yl)phenyl]urea](/img/structure/B6641009.png)


![2-(1-hydroxycyclohexyl)-N-[(4-hydroxyphenyl)methyl]-N-methylacetamide](/img/structure/B6641026.png)
![2-cyclohexyloxy-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]butanamide](/img/structure/B6641034.png)
![1-[2-(6-chloropyridin-3-yl)ethyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6641041.png)

![2-[4-[(6-Fluoroquinolin-8-yl)methylamino]phenyl]ethanol](/img/structure/B6641057.png)